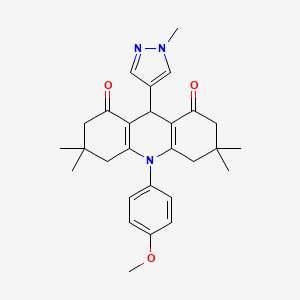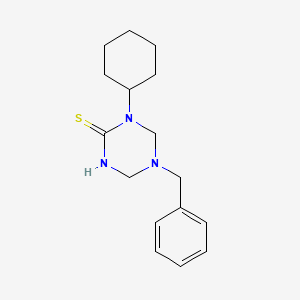
10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridine in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic or pyrazole compounds.
Scientific Research Applications
10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Tetramethyl-substituted acridinediones: Compounds with similar core structures but different substituents.
Pyrazole-containing compounds: Molecules with pyrazole rings that exhibit similar reactivity.
Uniqueness
10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H33N3O3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methylpyrazol-4-yl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C28H33N3O3/c1-27(2)11-20-25(22(32)13-27)24(17-15-29-30(5)16-17)26-21(12-28(3,4)14-23(26)33)31(20)18-7-9-19(34-6)10-8-18/h7-10,15-16,24H,11-14H2,1-6H3 |
InChI Key |
SSTWFNSKANAZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CN(N=C5)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10945811.png)
![9-Ethyl-8-methyl-2-{5-[(4-propylphenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945825.png)
![3-Chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10945827.png)
![N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10945831.png)
![5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide](/img/structure/B10945840.png)
![4-bromo-1,3-dimethyl-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10945855.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10945859.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10945860.png)


![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10945872.png)
![ethyl (2Z)-2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]-3-hydroxybut-2-enoate](/img/structure/B10945878.png)
![(5E)-3-butyl-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10945887.png)
![3-hydroxy-2-[4-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10945890.png)
